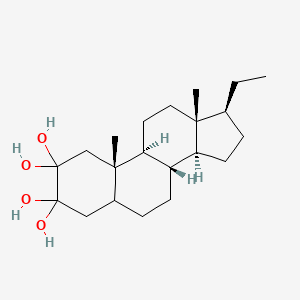

Pregnane-2,2,3,3-tetrol

Description

Structure

3D Structure

Properties

CAS No. |

72692-11-6 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,2,3,3-tetrol |

InChI |

InChI=1S/C21H36O4/c1-4-13-6-8-16-15-7-5-14-11-20(22,23)21(24,25)12-19(14,3)17(15)9-10-18(13,16)2/h13-17,22-25H,4-12H2,1-3H3/t13-,14?,15-,16-,17-,18+,19-/m0/s1 |

InChI Key |

ZUHCTVQQGFQGSP-OAGGQNOISA-N |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(C4)(O)O)(O)O)C)C |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)(O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Pregnane Tetrols

Discovery in Endogenous Steroidogenic Pathways

The biosynthesis of steroids, or steroidogenesis, is a fundamental biological process in vertebrates. While pregnane (B1235032) derivatives are key intermediates, specific pregnane tetrols as end-products in these pathways are not extensively documented.

Mammalian Systems (e.g., Metabolites in Urine and Tissues)

In mammals, the pregnane skeleton is a precursor to corticosteroids, progestogens, androgens, and estrogens. While various hydroxylated pregnane derivatives are known metabolites found in urine and tissues, the specific identification of pregnane-2,2,3,3-tetrol as an endogenous metabolite is not prominently reported in scientific literature. The metabolic pathways typically involve hydroxylations at other positions of the steroid nucleus.

Aquatic Organisms (e.g., Fish Steroidogenesis)

Similar to other vertebrates, fish possess complex steroidogenic pathways essential for reproduction, development, and stress response. The synthesis of steroid hormones in fish involves pregnenolone (B344588) and progesterone (B1679170) as key intermediates. While a variety of steroids have been identified in fish, the natural occurrence of specific pregnane tetrols has not been a major focus of research in this area.

Isolation from Biological and Natural Sources

In contrast to their limited documentation in endogenous pathways, pregnane derivatives, particularly in glycosylated forms, are abundant in certain plant families and marine organisms.

Plant-Derived Pregnane Glycosides (e.g., Caralluma and Cynanchum species)

The genera Caralluma and Cynanchum, both belonging to the Apocynaceae family, are well-known for producing a rich diversity of pregnane glycosides. These compounds often feature a polyhydroxypregnane aglycone linked to one or more sugar moieties.

From the aerial parts of Cynanchum menarandrense, five novel pregnane-type steroidal glycosides, named menarandrosides A-E, were isolated alongside three known compounds: carumbelloside I, carumbelloside II, and pregnenolone-3-O-gentiobioside. nih.gov Phytochemical investigations of Cynanchum taihangense have led to the isolation of twelve new seco-pregnane glycosides, designated cynataihosides I–L and M-T. mdpi.com Further studies on this plant have yielded additional new pregnane steroidal glycosides, cynataihosides G and H. tandfonline.com The roots of Cynanchum atratum have also been a source of new pregnane glycosides, cynanosides K-O, which feature a 14,15-seco-pregnane skeleton. nih.gov

The genus Caralluma is another prolific source of these compounds. Two pregnane ester glycosides, including caretroside A, were isolated from the aerial parts of Caralluma retrospiciens. nih.gov Research on Caralluma quadrangula has resulted in the identification of six new pregnane glycosides, quadrangulosides A–F. rsc.org Furthermore, Caralluma hexagona has yielded four new pregnane glycosides. acs.org The investigation of Caralluma adscendens var. fimbriata led to the isolation of eleven new pregnane glycosides.

| Compound Name | Source Organism | Reference |

| Menarandrosides A-E | Cynanchum menarandrense | nih.gov |

| Carumbelloside I & II | Cynanchum menarandrense | nih.gov |

| Pregnenolone-3-O-gentiobioside | Cynanchum menarandrense | nih.gov |

| Cynataihosides I–L, M–T | Cynanchum taihangense | mdpi.com |

| Cynataihosides G & H | Cynanchum taihangense | tandfonline.com |

| Cynanosides K-O | Cynanchum atratum | nih.gov |

| Caretroside A | Caralluma retrospiciens | nih.gov |

| Quadrangulosides A–F | Caralluma quadrangula | rsc.org |

Marine Organism-Derived Pregnanes (e.g., Soft Corals of Carijoa and Subergorgia species)

Marine invertebrates, particularly soft corals, have been found to be a rich source of unique pregnane steroids. These compounds often exhibit structural modifications not seen in terrestrial sources.

A study of the gorgonian Carijoa sp. from the South China Sea led to the isolation of a new pregnane steroid along with three known analogues. nih.gov Another investigation of the Vietnamese octocoral Carijoa riisei yielded a new pregnane steroid identified as 15β-hydroxypregna-4,20-dien-3-one. researchgate.net The eastern Pacific octocoral Carijoa multiflora has been shown to produce unusual chlorinated pregnane steroids. si.edu

The gorgonian coral Subergorgia suberosa has yielded five new pregnane-type steroids, named subergorgols T-X, in addition to three known analogues. nih.gov

| Compound Name | Source Organism | Reference |

| 15β-hydroxypregna-4,20-dien-3-one | Carijoa riisei | researchgate.net |

| Subergorgols T-X | Subergorgia suberosa | nih.gov |

Chemical Synthesis and Stereochemical Investigations of Pregnane Tetrols

Synthetic Strategies for Pregnane (B1235032) Tetrol Core Structures

The majority of synthetic routes to pregnane tetrols begin with readily available steroid precursors. These starting materials often already possess the fundamental pregnane skeleton, and the synthetic challenge lies in the selective introduction of hydroxyl groups at specific positions. Common starting materials include progesterone (B1679170), 17α-hydroxyprogesterone, and various steroidal sapogenins. researchgate.netresearchgate.net The choice of starting material is often dictated by the desired stereochemistry and the positions of the hydroxyl groups in the final target molecule.

Regio- and Stereoselective Hydroxylation Methodologies

The introduction of hydroxyl groups onto the pregnane skeleton with precise control over their position (regioselectivity) and three-dimensional orientation (stereoselectivity) is a critical aspect of pregnane tetrol synthesis. A variety of methods have been developed to achieve this, ranging from classical chemical transformations to modern biocatalytic approaches.

Chemical Methods:

Oxidation of C-H Bonds: The direct oxidation of unactivated C-H bonds is a powerful strategy for introducing hydroxyl groups. Reagents like dioxiranes have been shown to be effective for the site- and stereoselective hydroxylation of pregnane and androstane (B1237026) steroids at the C14 and C17 positions. tandfonline.com

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes, providing a route to hydroxyl groups with specific stereochemistry. For instance, the hydroboration-oxidation of a pregn-5-ene derivative can lead to the formation of a 6β-hydroxy steroid with a 5β-configuration. rsc.org

Epoxidation and Ring-Opening: The formation of an epoxide across a double bond, followed by nucleophilic ring-opening, is another versatile strategy for introducing hydroxyl groups with defined stereochemistry.

Biocatalytic Methods:

Microbial Hydroxylation: Microorganisms, particularly fungi and bacteria, possess a diverse array of cytochrome P450 enzymes that can catalyze the highly regio- and stereoselective hydroxylation of steroids. researchgate.netnih.gov For example, certain fungal strains are known to introduce hydroxyl groups at the 6β, 7α, 9α, 14α, and 15β positions of various steroid substrates. nih.gov The use of engineered cytochrome P450 enzymes further expands the scope of this methodology, allowing for the selective hydroxylation at positions that are difficult to access through traditional chemical means. rsc.org

Enzyme-Catalyzed Reductions: Enzymes can also be used for the stereoselective reduction of ketone functionalities to hydroxyl groups.

Synthesis of Specific Pregnane Tetrol Isomers

The general strategies for core synthesis and hydroxylation are applied to the preparation of specific pregnane tetrol isomers, each with its unique biological significance and synthetic challenges.

Synthesis of Allopregnane-3β,11β,17α,21-tetrol-20-one (Reichstein's Substance V) and Related Structures

Reichstein's Substance V is a historically significant corticosteroid. The synthesis of this and related 11-oxygenated steroids often starts from steroidal sapogenins or other readily available precursors like allopregnan-3β-ol-20-one. researchgate.netdjerassi.com A key challenge in the synthesis of these compounds is the introduction of the 11β-hydroxyl group. One approach involves the reduction of an 11-keto group, often with stereochemical control to favor the desired β-epimer. researchgate.net The synthesis of cortisone, a related and vital corticosteroid, also provided key insights and methodologies applicable to the synthesis of Reichstein's substances. djerassi.com

Preparation of 5β-Pregnane-3α,6α,17α,20β-tetrol Derivatives

The synthesis of 5β-pregnane-3α,6α,17α,20β-tetrol derivatives highlights the importance of controlling the stereochemistry at multiple centers. The synthesis of a related hapten, 3α,6β,17,20α-tetrahydroxy-5β-pregnan-11-one 6-hemisuccinate, has been achieved through two distinct routes. rsc.org One route involved the introduction of a 6β-hydroxy group into 17α-hydroxypregn-4-ene-3,11,20-trione, followed by catalytic hydrogenation to establish the 5β-configuration. rsc.org Subsequent selective reductions of the ketone groups at C-3 and C-20 were necessary to achieve the desired tetrol structure. rsc.org Another strategy utilized a precursor already containing the 17,20α-diol system, protected as an isopropylidene derivative, to circumvent issues of non-specific reduction at C-20. rsc.org

Synthesis of 7- and 8-Dehydro Pregnane-Triol Derivatives as Related Steroid Metabolites

The synthesis of 7- and 8-dehydro pregnane-triol derivatives is of interest due to their identification as potential steroid metabolites in certain metabolic disorders. nih.gov The synthesis of these unsaturated triols often starts from 17α-hydroxypregnenolone diacetate. nih.gov The synthetic routes are designed to be regio- and stereoselective while minimizing the potential for isomerization of the double bonds and deoxygenation at the 17-position. nih.gov These syntheses provide essential reference standards for studying steroid metabolism. nih.gov

Methodologies for Stereochemical Elucidation (e.g., NMR, NOESY Correlations)

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the structure and function of pregnane tetrols. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. oup.comleibniz-fmp.de

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the atoms within the molecule. nih.gov However, for complex molecules like pregnane tetrols, two-dimensional (2D) NMR experiments are often necessary to fully elucidate the stereochemistry. longdom.org

Key 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, helping to establish the connectivity of the carbon skeleton. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, providing further information about the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful technique for determining stereochemistry. youtube.com It shows correlations between protons that are close to each other in space, even if they are not directly bonded. acdlabs.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative information about their proximity. rsc.org By analyzing the NOESY correlations, chemists can determine the relative orientation of substituents on the steroid nucleus. beilstein-journals.org For example, a NOESY correlation between a methyl group proton and a proton on the steroid backbone can establish the stereochemistry at a particular chiral center. nih.gov

The combination of these NMR techniques allows for the unambiguous assignment of the stereochemistry of complex pregnane tetrols, providing a complete picture of their three-dimensional structure. nih.govnih.gov

Biosynthesis and Enzymatic Transformations Leading to Pregnane Tetrols

Precursor Pathways in Steroidogenesis

The journey from cholesterol to various steroid hormones is a multi-step process occurring primarily in steroidogenic tissues like the adrenal glands, gonads, and placenta, as well as in the brain and other peripheral tissues. researchgate.netlibretexts.org This cascade of reactions is catalyzed by a host of specialized enzymes.

All steroid hormones in vertebrates are derived from cholesterol, a 27-carbon sterol. libretexts.org The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). google.com This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, which is located in the mitochondria. researchgate.netresearchgate.net This process involves the removal of a six-carbon side chain from cholesterol. Cholesterol itself can be sourced from de novo synthesis within the cell, from stored cholesteryl esters, or from circulating lipoproteins. researchgate.net The resulting C21 steroid, pregnenolone, serves as the primary precursor for all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. researchgate.net

Once formed, pregnenolone can be metabolized through several pathways. One major route involves its conversion to progesterone (B1679170), a key intermediate in the biosynthesis of many steroid hormones. researchgate.net This conversion is carried out by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B-ring to the A-ring of the steroid nucleus. frontiersin.org

Progesterone, in turn, is a crucial substrate for the synthesis of corticosteroids like cortisol and aldosterone (B195564). researchgate.net These pathways involve a series of hydroxylation reactions at various positions on the steroid backbone, primarily mediated by cytochrome P450 enzymes. researchgate.net For instance, the formation of corticosteroids requires hydroxylation at the C17, C21, and C11 positions. researchgate.net

The formation of a tetrol derivative such as Pregnane-2,2,3,3-tetrol would necessitate extensive hydroxylation of a pregnane (B1235032) precursor. While common hydroxylation patterns are well-documented, the formation of a di-gem-diol structure (two hydroxyl groups on the same carbon) at two adjacent carbons (C2 and C3) is highly unusual and not described in canonical steroidogenic pathways. Such extensive oxidation may potentially occur through the action of highly promiscuous or specialized enzymes, possibly of microbial origin, which are known to catalyze a wide array of hydroxylation reactions on steroid substrates. mdpi.commdpi.com

Role of Key Steroidogenic Enzymes in Tetrol Formation

The transformation of the basic pregnane skeleton into more complex molecules like tetrols is dependent on the action of specific classes of enzymes. These enzymes exhibit remarkable regio- and stereospecificity, introducing functional groups at precise locations on the steroid molecule.

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.gov They are responsible for catalyzing a diverse range of oxidative reactions, most notably hydroxylation. nih.govwikipedia.org

CYP27 Family: Members of the CYP27 family, such as CYP27A1 (sterol 27-hydroxylase), are mitochondrial enzymes involved in bile acid synthesis and vitamin D metabolism. researchgate.net CYP27A1 is known to hydroxylate the side chain of cholesterol and other sterols. researchgate.net While its primary role is not in the modification of the steroid nucleus in the manner required for this compound formation, the broad substrate tolerance of some CYPs could theoretically permit unusual hydroxylation patterns under specific conditions.

CYP3A Family: The CYP3A subfamily, with CYP3A4 being the most prominent member in humans, is abundantly expressed in the liver and intestine. wikipedia.org CYP3A4 is known for its broad substrate specificity and its ability to metabolize a vast number of drugs and endogenous compounds, including steroids like progesterone and testosterone (B1683101). wikipedia.orgproteinatlas.org It catalyzes various reactions, including hydroxylation at multiple positions on the steroid A-ring and other parts of the molecule. researchgate.netwikipedia.org The formation of a gem-diol can result from two successive hydroxylation reactions at the same carbon atom, a process that has been attributed to P450 enzymes. nih.gov Given the catalytic plasticity of CYP3A4, it is conceivable that it could participate in multiple hydroxylation steps on a pregnane substrate, although the formation of a stable 2,2,3,3-tetrol structure has not been specifically documented.

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. frontiersin.org They are critical for the synthesis and inactivation of steroid hormones, thereby regulating their local concentrations and biological activity. frontiersin.org For example, 3β-HSD is essential for the conversion of pregnenolone to progesterone. frontiersin.org Other HSDs, such as 11β-HSD and 17β-HSD, are key players in corticosteroid and sex steroid metabolism, respectively. While HSDs are fundamental to steroid transformations, their known catalytic activities involve the interconversion of single hydroxyl and keto groups at specific positions, not the extensive hydroxylation required to form a tetrol like this compound.

Steroid 5β-reductase, encoded by the AKR1D1 gene, is a member of the aldo-keto reductase (AKR) superfamily. researchgate.netnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in Δ4-3-ketosteroids, leading to the formation of 5β-reduced steroids. researchgate.netnih.gov This reduction introduces a characteristic bend in the steroid A/B ring junction. nih.gov AKR1D1 has a broad substrate specificity, acting on various C19, C21, and C27 steroids, including progesterone. researchgate.netnih.gov The resulting 5β-pregnane derivatives can then be further metabolized. For instance, subsequent reductions by 3α- and 20α-HSDs can lead to the formation of various tetrahydroprogesterone (B1260524) isomers. nih.gov While AKR1D1 is crucial for generating the 5β-pregnane backbone, the subsequent hydroxylation steps to form a tetrol would depend on the action of other enzymes, such as the cytochrome P450s discussed above. The formation of a 5β-pregnane tetrol would first require the action of AKR1D1, followed by extensive hydroxylation.

Research Findings on Steroid Transformations

The following tables summarize key information about the enzymes involved in steroid biosynthesis and metabolism.

Table 1: Key Enzymes in Steroid Metabolism

| Enzyme Class | Specific Enzyme Example | Location | Key Function in Steroid Metabolism |

|---|---|---|---|

| Cytochrome P450 | CYP11A1 (P450scc) | Mitochondria | Converts cholesterol to pregnenolone. researchgate.netresearchgate.net |

| Cytochrome P450 | CYP27A1 | Mitochondria | Involved in bile acid synthesis through sterol side-chain hydroxylation. researchgate.net |

| Cytochrome P450 | CYP3A4 | Endoplasmic Reticulum | Metabolizes a wide range of steroids through hydroxylation and other oxidative reactions. wikipedia.orgproteinatlas.org |

| Hydroxysteroid Dehydrogenase | 3β-HSD | Endoplasmic Reticulum, Mitochondria | Converts pregnenolone to progesterone. frontiersin.org |

| Aldo-Keto Reductase | AKR1D1 (5β-Reductase) | Cytosol | Catalyzes the formation of 5β-reduced steroids from Δ4-3-ketosteroids. researchgate.netnih.gov |

This table provides a summary of the primary roles of these enzymes in established steroid metabolic pathways.

Table 2: Substrates and Products in Early Steroidogenesis

| Precursor | Enzyme(s) | Product(s) | Significance |

|---|---|---|---|

| Cholesterol | CYP11A1 | Pregnenolone | The initial step in the biosynthesis of all steroid hormones. researchgate.netresearchgate.net |

| Pregnenolone | 3β-HSD | Progesterone | A key intermediate for corticosteroids and other steroid hormones. frontiersin.org |

| Progesterone | Various CYPs (e.g., CYP17A1, CYP21A2) | 17α-Hydroxyprogesterone, 11-Deoxycorticosterone | Precursors for cortisol and aldosterone synthesis. researchgate.net |

| Δ4-3-Ketosteroids (e.g., Progesterone) | AKR1D1 | 5β-Dihydrosteroids (e.g., 5β-Pregnanedione) | Leads to the formation of 5β-reduced steroid metabolites. researchgate.netnih.gov |

This table outlines the progression from the initial steroid precursor to key intermediates.

Kinetic and Mechanistic Studies of Enzymatic Conversions

The enzymatic formation of hydroxylated steroid derivatives is a multi-step process involving enzymes with distinct mechanisms and kinetic profiles. The primary enzymes responsible are the Cytochrome P450 (CYP) family, which catalyze hydroxylation reactions, and the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, which include hydroxysteroid dehydrogenases (HSDs) that interconvert keto and hydroxyl groups.

Cytochrome P450 (CYP) Enzymes: The Primary Hydroxylating Agents

CYP enzymes are heme-containing monooxygenases that play a central role in the biosynthesis of all steroid hormones from cholesterol. mdpi.com They are responsible for introducing hydroxyl groups at specific positions on the steroid nucleus, a critical step for creating biologically active hormones and their metabolites. frontiersin.org

Mechanism of Action: The catalytic cycle of CYP enzymes is a well-established process that involves the activation of molecular oxygen. mdpi.com The cycle begins with the binding of a steroid substrate to the enzyme's active site. This is followed by a one-electron reduction of the heme iron (from Fe³⁺ to Fe²⁺), typically by a redox partner protein. Molecular oxygen then binds to the ferrous heme, and a second electron reduction, along with proton transfers, leads to the cleavage of the O-O bond. This generates a highly reactive ferryl-oxo intermediate (formally FeO³⁺), which is responsible for abstracting a hydrogen atom from the substrate, followed by the "rebound" of a hydroxyl group to the resulting substrate radical, thus forming the hydroxylated product. mdpi.com Some complex steroid transformations, however, may involve a ferric peroxide anion (Fe³⁺O₂⁻) instead of the perferryl ion. researchgate.net

Kinetic Parameters: The efficiency and substrate preference of CYP enzymes are described by their kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Several key steroidogenic CYPs have been characterized kinetically. For instance, CYP11A1 (also known as P450scc) initiates steroidogenesis by converting cholesterol to pregnenolone through three sequential oxidative steps. frontiersin.orgnih.gov CYP17A1 is another crucial enzyme that exhibits dual activity: 17α-hydroxylase and 17,20-lyase functions, converting pregnenolone and progesterone into androgen precursors. mdpi.comuniprot.org The kinetic parameters for these and other relevant CYP enzymes demonstrate a wide range of affinities and catalytic efficiencies for different steroid substrates. uniprot.orgresearchgate.netoup.comnih.govfrontiersin.orgualberta.ca

Table 1: Kinetic Parameters of Selected Steroid-Hydroxylating Cytochrome P450 Enzymes

| Enzyme | Substrate | Product | Kₘ (μM) | kcat (min⁻¹) | Vmax (pmol/min/pmol P450) | Reference |

|---|---|---|---|---|---|---|

| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 10.5 | 1.01 | - | uniprot.org |

| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | 0.93 | 0.39 | - | uniprot.org |

| CYP3A4 | Testosterone | 6β-Hydroxytestosterone | 58.7 | - | 18.4 | researchgate.netualberta.ca |

| CYP3A5 | Testosterone | 6β-Hydroxytestosterone | 128 | - | 11.5 | researchgate.netualberta.ca |

| CYP3A4 | Progesterone | 6β-Hydroxyprogesterone | 24.6 | - | 31.1 | researchgate.netualberta.ca |

| CYP3A5 | Progesterone | 6β-Hydroxyprogesterone | 54.2 | - | 9.4 | researchgate.netualberta.ca |

| CYP2D4 | Progesterone | 21-Hydroxyprogesterone | 15.4 | - | 1.58 | oup.com |

| CYP154C3 | Δ⁴-Androstene-3,17-dione | 16α-Hydroxy-Δ⁴-androstene-3,17-dione | 31.9 | 10,860 | - | nih.gov |

Hydroxysteroid Dehydrogenases (HSDs): Modulators of Hydroxyl Groups

HSDs belong to the AKR and SDR superfamilies and catalyze the reversible NAD(P)H-dependent oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. researchgate.netnih.govmdpi.com These enzymes are critical for synthesizing active hormones and for inactivating them, thereby regulating local steroid concentrations. researchgate.netmdpi.com The formation of a tetrol from a precursor with existing keto groups would necessitate the action of these reductases.

Mechanism of Action: Enzymes from the AKR and SDR superfamilies typically follow a sequential ordered bi-bi kinetic mechanism, where the cofactor (NADPH or NADH) binds first, followed by the steroid substrate. nih.govmdpi.com After the transfer of a hydride ion from the cofactor to the substrate (or vice versa), the product is released, followed by the release of the cofactor. mdpi.com Some HSDs, however, may follow a random mechanism where either the cofactor or the substrate can bind first. nih.gov The catalytic mechanism involves a conserved catalytic triad (B1167595) or tetrad of amino acid residues (e.g., Tyrosine, Lysine, Aspartic Acid) that facilitate proton transfer and stabilize the transition state. mdpi.comnih.gov

Kinetic Parameters: The AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4) are key enzymes in human steroid metabolism, acting as 3-keto, 17-keto, and 20-ketosteroid reductases. mdpi.comnih.gov They exhibit varying specificities and efficiencies for different steroid substrates. For example, AKR1C1 is a major 20-ketosteroid reductase, converting progesterone to its inactive 20α-hydroxy metabolite, while AKR1C3 is efficient at reducing 17-ketosteroids like androstenedione (B190577) to form testosterone. nih.govfrontiersin.org The kinetic properties of these enzymes determine the metabolic fate of various steroid intermediates. nih.gov

Table 2: Kinetic Parameters of AKR1C Enzymes in Steroid Metabolism

| Enzyme | Substrate | Reaction Type | Kₘ (μM) | kcat/Kₘ (min⁻¹μM⁻¹) | Reference |

|---|---|---|---|---|---|

| AKR1C1 | Progesterone | 20-Ketoreduction | 1.1 | 1.4 | nih.gov |

| AKR1C2 | 5α-Dihydrotestosterone | 3-Ketoreduction | 0.14 | 13.6 | nih.gov |

| AKR1C3 | Androstenedione | 17-Ketoreduction | 1.2 | 13.3 | nih.gov |

| AKR1C3 | Estrone | 17-Ketoreduction | 9.0 | 0.076 | nih.gov |

| AKR1C4 | 5β-Dihydrotestosterone | 3-Ketoreduction | 0.56 | 15.2 | nih.gov |

Metabolism and Catabolism of Pregnane Tetrols

Major Metabolic Routes and Identified Metabolites

The metabolism of pregnane (B1235032) derivatives gives rise to a variety of tetrol compounds through several key enzymatic steps.

The formation of pregnane-3α,11β,17α,20α-tetrol, also known as α-cortol, is a significant metabolic route for cortisol. nih.govoup.com This process involves a series of reduction reactions. Initially, cortisol is converted to its tetrahydro metabolites, such as tetrahydrocortisol (B1682764) (THF). nih.gov This conversion is catalyzed by 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov Subsequently, the 20-keto group of the tetrahydro derivatives is reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD) to yield α-cortol (5β-pregnane-3α,11β,17α,20α,21-pentol) and its β-isomer. nih.govnih.gov

In a similar fashion, other pregnane tetrols can be formed. For instance, studies in goldfish have identified 5α-pregnane-3β,7α,17,20β-tetrol as a major metabolite of 17-hydroxyprogesterone. nih.gov The formation of various isomers is dependent on the specific enzymes present and the stereochemistry of the reactions.

Alpha-cortolone, systematically named (3α,5β,20S)-3,17,20,21-tetrahydroxy-pregnan-11-one, is a key metabolite of the glucocorticoid cortisol. caymanchem.combiomol.comglpbio.com Its formation pathway involves the intermediate tetrahydrocortisone (B135524) (THE). caymanchem.combiomol.comlipidmaps.org Cortisol is first converted to cortisone, which is then reduced to THE. nih.gov The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) then acts on THE to produce alpha-cortolone. caymanchem.combiomol.comglpbio.com This metabolic process is a critical part of cortisol catabolism, leading to the eventual excretion of these compounds in the urine. caymanchem.combiomol.comlipidmaps.org

Conjugation Reactions (e.g., Glucuronidation and Sulfation)

To increase their water solubility and facilitate elimination from the body, pregnane tetrols and other steroid metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govcas.cz

Glucuronidation is the process of attaching a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). cas.czwashington.edu This is a major pathway for the deactivation and excretion of glucocorticoid metabolites. nih.gov For many steroid metabolites, glucuronidation occurs predominantly in the liver, with the resulting glucuronides being excreted in the urine. nih.govwashington.edu

Sulfation involves the transfer of a sulfonate group to the steroid, a reaction catalyzed by sulfotransferases (SULTs). cas.cz Steroid sulfation is another important mechanism for increasing the polarity of steroids for excretion. cas.cznih.gov While glucuronidation is often considered an irreversible inactivation step, sulfated steroids can sometimes retain biological activity or be reactivated by sulfatases. cas.cz Both glucuronidated and sulfated conjugates are negatively charged at physiological pH and require specific transporters to cross cell membranes. cas.cz

Tissue-Specific Metabolic Processes

The metabolism of pregnane derivatives is not uniform throughout the body, with specific tissues playing distinct roles.

Hepatic Metabolism : The liver is the primary site for steroid metabolism. pnas.org It possesses a rich array of enzymes, including 5α- and 5β-reductases, hydroxysteroid dehydrogenases, and the enzymes responsible for glucuronidation and sulfation. nih.govnih.gov The liver is central to the conversion of parent steroids into their various metabolites, including pregnane tetrols, and their subsequent conjugation for excretion. nih.govpnas.org

Adrenal Cortex : The adrenal cortex is the site of steroid biosynthesis, producing glucocorticoids, mineralocorticoids, and adrenal androgens from cholesterol. oup.comnih.govnih.gov While its primary role is synthesis, it also contributes to the interconversion of steroids. nih.gov

Peripheral Tissues : Many peripheral tissues also have the enzymatic machinery for steroid metabolism, a concept known as "intracrinology". oup.com This allows for the local activation and inactivation of steroids, tailoring hormonal effects to specific tissues. For example, adipose tissue has been shown to have 20α-HSD and 20β-HSD activity, contributing to the formation of cortols and cortolones. nih.gov

Interconversion with Other Pregnane Derivatives

The metabolic pathways of pregnane derivatives are characterized by extensive interconversion between different classes of steroids. Tetrols can be interconverted with other pregnane derivatives such as triols and diones through the action of various enzymes.

For example, the reduction of a keto group to a hydroxyl group by a hydroxysteroid dehydrogenase can convert a pregnane-trione into a pregnane-tetrol. Conversely, the oxidation of a hydroxyl group can convert a tetrol back into a triol or dione (B5365651) derivative. nih.gov These reactions are often reversible and depend on the specific enzymes present, the cellular redox state, and cofactor availability. nih.gov For instance, 5α-pregnane-3α,17α-diol-20-one is an intermediate in the "backdoor pathway" of androgen synthesis, where it is formed from 17α-hydroxyprogesterone and subsequently converted to other androgens. wikipedia.org This highlights the complex network of reactions that link different pregnane derivatives.

Molecular Interactions and Receptor Binding of Pregnane Tetrols

Modulation of Enzyme Activities (e.g., CYP3A, CYP27)

Pregnane (B1235032) steroids and their interactions with PXR have a direct impact on the activity of various drug-metabolizing enzymes, particularly those of the cytochrome P450 (CYP) family.

The CYP3A subfamily, including CYP3A4 in humans and Cyp3a11 in mice, is a primary target of PXR regulation. nih.gov These enzymes are responsible for the metabolism of a vast number of pharmaceuticals. nih.gov Activation of PXR by ligands, including certain pregnanes, leads to increased expression of CYP3A enzymes. nih.govoup.com For example, treatment of primary mouse hepatocytes with 5β-cholestane-3α,7α,12α-triol and its tetrol metabolite resulted in the induction of cyp3a11 gene expression. nih.govpnas.org

The relationship between pregnanes, PXR, and CYP enzymes can be complex. For instance, CYP3A4 itself can metabolize bile acid precursors like 5β-cholestane-3α,7α,12α-triol. oup.comoup.com This creates a feedback loop where the substrate for an enzyme can also regulate the expression of that same enzyme via PXR.

Another relevant enzyme is the sterol 27-hydroxylase, CYP27. This enzyme is involved in the metabolism of cholesterol to bile acids, including the conversion of 5β-cholestane-3α,7α,12α-triol to its tetrol form. pnas.org In mice lacking the Cyp27a1 gene, there is an observed increase in the levels of a PXR ligand, 7α-hydroxycholest-4-en-3-one, which in turn upregulates the expression of CYP3A11. nih.gov This suggests an intricate interplay between different CYP enzymes and PXR in maintaining sterol homeostasis.

Interactions with Membrane-Bound Receptors and Ion Channels (e.g., GABAA, NMDA, Calcium Channels by 5β-Pregnanes)

Certain pregnane derivatives, particularly 5β-pregnanes, are known to interact with membrane-bound receptors and ion channels, most notably the GABA-A receptor. These are classified as neuroactive steroids due to their rapid, non-genomic effects on neuronal excitability. mdpi.com

5β-pregnanes can act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. mdpi.comnih.gov This interaction potentiates the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in excitability. mdpi.com The 3α-hydroxy configuration of the pregnane steroid is generally preferred for this activity. mdpi.com For example, 3α,5β-tetrahydroprogesterone (pregnanolone) is a known modulator of the GABA-A receptor. mdpi.com

In addition to the GABA-A receptor, some 5β-pregnanes have been shown to interact with NMDA receptors and low-voltage-activated calcium channels. mdpi.com For instance, certain pregnanolone (B1679072) conjugates can modulate NMDA receptor activity. mdpi.com Furthermore, 5β-androstanes, which are structurally related to pregnanes, have been found to block Ca2+ channels. mdpi.com

In Vitro Bioactivities (e.g., α-Glucosidase and Pancreatic Lipase (B570770) Inhibition by Pregnane Glycosides)

Pregnane glycosides, which are pregnane steroids attached to one or more sugar moieties, have been isolated from various plant sources and have demonstrated a range of in vitro bioactivities. nih.govnih.govresearchgate.nettandfonline.com Among these, the inhibition of α-glucosidase and pancreatic lipase has been a significant area of research. nih.govcu.edu.egacs.org

Several studies have reported the α-glucosidase inhibitory activity of pregnane glycosides isolated from plants of the Caralluma and Gymnema genera. nih.govnih.govtandfonline.com For example, new pregnane glycosides isolated from Caralluma hexagona showed moderate α-glucosidase inhibitory activity with IC50 values in the micromolar range. nih.govresearchgate.netacs.org Similarly, pregnane glycosides from Gymnema sylvestre and Gymnema inodorum have also been found to inhibit α-glucosidase. nih.govtandfonline.com

In addition to α-glucosidase inhibition, pregnane glycosides from Caralluma hexagona have been shown to inhibit pancreatic lipase. nih.govacs.org This enzyme plays a crucial role in the digestion of dietary fats, and its inhibition is a target for anti-obesity therapies. The inhibitory effect of these pregnane glycosides on pancreatic lipase suggests a potential role in modulating fat absorption. nih.gov

Interactive Data Table: In Vitro Bioactivities of Selected Pregnane Glycosides Below is a summary of the inhibitory activities of some pregnane glycosides on α-glucosidase and pancreatic lipase.

| Compound/Source | Target Enzyme | IC50 Value / % Inhibition | Reference |

| Pregnane Glycoside 1 (C. hexagona) | α-Glucosidase | 0.92 ± 0.02 µM | nih.govresearchgate.netacs.org |

| Pregnane Glycoside 2 (C. hexagona) | α-Glucosidase | 0.67 ± 0.01 µM | nih.govresearchgate.netacs.org |

| Pregnane Glycoside Mixture 3A/3B (C. hexagona) | α-Glucosidase | 0.74 ± 0.02 µM | nih.govresearchgate.netacs.org |

| Pregnane Glycoside 1 (C. hexagona) | Pancreatic Lipase | 5.17 ± 0.04% at 100 µM | nih.govresearchgate.netacs.org |

| Pregnane Glycoside 2 (C. hexagona) | Pancreatic Lipase | 18.20 ± 1.05% at 100 µM | nih.govresearchgate.netacs.org |

| Pregnane Glycoside Mixture 3A/3B (C. hexagona) | Pancreatic Lipase | 43.53 ± 2.02% at 100 µM | nih.govresearchgate.netacs.org |

| Gymnepregoside F (G. inodorum) | α-Glucosidase | 63.7 ± 3.9% at 200 µM | tandfonline.com |

Analytical Methodologies for Pregnane Tetrol Research

Extraction and Purification Techniques for Complex Biological Matrices

The initial and critical step in the analysis of pregnane (B1235032) tetrols from biological matrices like urine or plasma is the efficient extraction and purification of the target analytes. hyphadiscovery.comnih.gov The primary goal is to isolate the steroids from interfering substances such as proteins, salts, and other lipids, and to concentrate them for subsequent analysis. slideshare.net

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. nih.govnih.gov For steroids, solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are often used. nih.govcore.ac.uk The pH of the aqueous phase may be adjusted to optimize the extraction efficiency.

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. nih.govlcms.cz It utilizes a solid adsorbent material packed into a cartridge. The sample is passed through the cartridge, where the steroids are retained while impurities are washed away. The purified steroids are then eluted with a small volume of an appropriate solvent. lcms.cz Mixed-mode ion-exchange SPE is a powerful variation for isolating specific classes of compounds. phenomenex.com

Enzymatic Hydrolysis: In biological samples, particularly urine, steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. To analyze the parent steroid, these conjugates must first be cleaved. This is typically achieved by treating the sample with enzymes like β-glucuronidase (often from Helix pomatia or E. coli) and sulfatase prior to extraction. jst.go.jpmpg.de

Column Chromatography: Following initial extraction, further purification may be necessary. Alumina column chromatography has been successfully used as a preliminary purification step to separate pregnanetriol-fraction steroids, including pregnanetetrols, from other interfering compounds in urinary extracts. jst.go.jpoup.comoup.com

The choice of extraction method depends on the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used. slideshare.netnih.gov For instance, a multi-step purification involving enzymatic hydrolysis followed by extraction and column chromatography is common for urinary steroid profiling. hyphadiscovery.comjst.go.jp

Chromatographic Separation Methods

Chromatography is essential for separating individual steroids from the complex mixture obtained after extraction. The high structural similarity among steroid isomers necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids. shimadzu.nl It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. shimadzu.nl

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for steroid analysis. It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govhplc.eu The high resolving power of RP-HPLC can separate very similar proteins and peptides that differ by only a single amino acid, a capability that extends to structurally similar steroids. hplc.eu

Detection: HPLC systems are often coupled with a Diode Array Detector (DAD) or UV detector, which can recognize flavonoids and other polyphenols by their characteristic spectra. researchgate.net However, for non-chromophoric compounds or for higher sensitivity and specificity, HPLC is coupled with mass spectrometry (LC-MS). mdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250mm, 5µm) | nih.govhplc.eufabad.org.tr |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | nih.govfabad.org.tr |

| Flow Rate | 0.4 - 1.0 mL/min | lcms.czhplc.eu |

| Column Temperature | 35 - 50 °C | lcms.czmdpi.com |

| Detection | UV (e.g., 254 nm, 272 nm) or Mass Spectrometry | mdpi.comfabad.org.tr |

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that uses columns with smaller particle sizes (<2 µm) and higher pressures, resulting in significantly faster analysis times and improved resolution and sensitivity. shimadzu.nlunil.ch

Gas Chromatography (GC) is a powerful and established technique for steroid analysis, particularly for comprehensive urinary steroid profiling. oup.comoup.comnih.gov It is renowned for its high resolution in separating complex mixtures.

Derivatization: Steroids, including pregnanetetrols, are not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required to convert them into more volatile and thermally stable compounds. This is commonly achieved by forming trimethylsilyl (B98337) (TMSi) ethers. jst.go.jpoup.com

Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., nitrogen, helium) through a long capillary column. oup.com Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase (e.g., SE-30). oup.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. oup.com

Detection: A Flame Ionization Detector (FID) is often used for quantification, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification. oup.comwikipedia.org

| Compound (as TMSi-ether) | Relative Retention Time (to Cholestane) | Reference |

|---|---|---|

| Pregnanetriol-TMSi-ether | 1.08 | oup.com |

| Pregnanetriolone-TMSi-ether | 1.44 | oup.com |

| Pregnanetetrol-TMSi-ether | 1.82 | oup.com |

Spectroscopic Characterization Techniques

Following chromatographic separation, spectroscopic techniques are employed for the unambiguous structural elucidation and quantification of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds, including pregnane steroids. nih.govrsc.org It provides information on the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule.

1D NMR: One-dimensional NMR (¹H and ¹³C spectra) provides fundamental information. The ¹H NMR spectrum gives details on the number of different types of protons, their electronic environment, and neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are crucial for assigning complex spectra. rsc.org COSY experiments establish proton-proton connectivities, allowing chemists to piece together the carbon skeleton of the molecule. rsc.orgejournal.by This combination of 1D and 2D methods is essential for the complete structural determination of novel or known pregnane steroids. nih.govresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is widely used for both qualitative and quantitative analysis of steroids and is often considered a "gold standard" for forensic substance identification. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a classic and robust method for steroid profiling. wikipedia.orgnih.gov After separation by GC, compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to libraries for positive identification. nih.govnih.gov GC-MS/MS, using a triple quadrupole instrument, offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, making it ideal for detecting trace levels of steroids in complex matrices like urine. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the reference method for the analysis of many steroids, offering high specificity, sensitivity, and throughput without the need for derivatization. nih.govmpg.deresearchgate.net It is particularly useful for analyzing a panel of steroids simultaneously. nih.govnih.gov The instrument selects a specific parent ion (e.g., the molecular ion of a pregnanetetrol), fragments it, and then detects one or more specific product ions. mpg.de This multiple reaction monitoring (MRM) provides excellent quantitative accuracy and precision. mpg.de

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This advanced technique combines the superior separation power of UHPLC with high-resolution mass spectrometry. nih.govrsc.org Q-TOF instruments provide highly accurate mass measurements for both parent and fragment ions, which facilitates the confident identification of unknown compounds and the characterization of complex metabolite profiles in various biological samples. unil.chmdpi.com

| Technique | Key Features | Primary Application | Reference |

|---|---|---|---|

| GC-MS | Requires derivatization; provides "fingerprint" mass spectra. | Comprehensive metabolic profiling, diagnostics. | wikipedia.orgnih.govmetbio.net |

| LC-MS/MS | High throughput, no derivatization needed, highly quantitative. | Targeted quantification of steroid panels in clinical labs. | nih.govmpg.deresearchgate.net |

| UHPLC-Q-TOF-MS | High resolution separation and high accuracy mass measurement. | Metabolomics, identification of unknown metabolites. | nih.govrsc.orgmdpi.com |

Quantitative Determination and Metabolomics Approaches (e.g., Stable Isotope-Labeled Standards)

The precise and accurate quantification of pregnane-2,2,3,3-tetrol in biological matrices is paramount for understanding its physiological and pathological roles. Modern analytical methodologies, particularly those rooted in mass spectrometry, offer the sensitivity and specificity required for such demanding analyses. This section delves into the quantitative determination and metabolomics approaches applicable to this compound research, with a special emphasis on the gold-standard technique of stable isotope dilution analysis.

Quantitative Determination using Stable Isotope-Labeled Standards

The most robust and reliable method for the quantitative analysis of endogenous compounds like this compound is the stable isotope dilution (SID) assay coupled with mass spectrometry (MS). nih.govtum.de This approach utilizes a stable isotope-labeled (SIL) version of the analyte as an internal standard.

Principle of Stable Isotope Dilution:

The core principle of SID lies in the addition of a known amount of the SIL internal standard to a sample prior to any extraction or purification steps. tum.de The SIL standard is chemically identical to the endogenous analyte but has a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). sigmaaldrich.com Because the SIL standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, derivatization, and chromatographic separation. sigmaaldrich.com Consequently, any loss of the analyte during the analytical workflow is mirrored by a proportional loss of the SIL standard. tum.de The mass spectrometer can differentiate between the native analyte and the SIL standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the SIL standard, the concentration of the native analyte in the original sample can be accurately calculated. tum.de

Advantages of Stable Isotope Dilution:

High Accuracy and Precision: SID corrects for analyte losses during sample processing and compensates for matrix effects (ion suppression or enhancement) during MS analysis, leading to highly accurate and precise quantification. nih.govtum.de

High Specificity: The use of mass spectrometry, particularly in tandem MS (MS/MS) mode, provides exceptional specificity, allowing the analyte to be distinguished from other structurally similar compounds in the complex biological matrix. nih.gov

High Sensitivity: Modern MS instruments offer very low limits of detection, enabling the quantification of low-abundance steroids. sigmaaldrich.com

While specific stable isotope-labeled standards for this compound are not commonly listed in commercial catalogs, custom synthesis of such standards is feasible. For instance, a deuterated or ¹³C-labeled this compound could be synthesized to serve as the ideal internal standard for its quantification. The table below illustrates examples of commercially available stable isotope-labeled steroid standards that are used in analogous analytical approaches.

| Product Name | Isotopic Label | Application |

| 5β-Pregnan-3α,11β,17α,21-tetrol-20-one (2,2,3,4,4-D₅, 98%) | Deuterium (D₅) | Clinical MS, Metabolism, Metabolomics |

| Testosterone-2,3,4-¹³C₃ | Carbon-13 (¹³C₃) | Internal standard for testosterone (B1683101) quantification |

| 5α-Pregnan-3α,11β,17,21-tetrol-20-one (2,2,3,4,4-D5, 98%) | Deuterium (D₅) | Internal standard for steroid hormone analysis |

This table presents examples of related stable isotope-labeled steroids to illustrate the types of internal standards used in quantitative mass spectrometry. Specific standards for this compound would likely be custom synthesized.

Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.govmetabolon.com This powerful approach can be categorized into untargeted and targeted metabolomics, both of which are relevant to the study of this compound.

Untargeted Metabolomics:

Untargeted metabolomics seeks to capture a global snapshot of the metabolome without a preconceived bias towards specific analytes. metabolon.com This discovery-oriented approach is instrumental in identifying novel biomarkers and generating new hypotheses. nih.gov In the context of this compound, an untargeted metabolomics study could reveal previously unknown correlations between the levels of this steroid and a particular physiological state or disease. The general workflow involves comprehensive profiling of biological samples (e.g., urine, plasma, tissue extracts) using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with a chromatographic separation technique like ultra-high-performance liquid chromatography (UHPLC) or gas chromatography (GC). amegroups.cn Statistical analysis is then used to identify features (characterized by their m/z ratio and retention time) that differ significantly between experimental groups. Subsequent identification of these features, including potentially this compound, is a challenging but critical step.

Targeted Metabolomics:

In contrast, targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites, such as a panel of steroids including this compound. creative-proteomics.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. metabolon.com Targeted methods typically employ tandem mass spectrometry (MS/MS) instruments, such as triple quadrupole (QqQ) mass spectrometers, operating in multiple reaction monitoring (MRM) mode. hpst.cz The use of stable isotope-labeled internal standards is integral to targeted metabolomics for achieving reliable quantification. nih.gov

Analytical Platforms for Pregnane Tetrol Research:

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful platforms for steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust technique for steroid profiling. researchgate.net Due to the low volatility of steroids like this compound, a chemical derivatization step is necessary prior to GC analysis. jfda-online.comsigmaaldrich.com This involves converting the polar hydroxyl groups into more volatile derivatives, typically trimethylsilyl (TMS) ethers. gcms.cznih.govresearchgate.net The derivatized analytes are then separated on a GC column and detected by the mass spectrometer. nist.gov

Typical GC-MS Derivatization and Analysis Steps for Steroids:

Enzymatic Hydrolysis: Cleavage of glucuronide and sulfate conjugates.

Extraction: Solid-phase or liquid-liquid extraction to isolate steroids.

Derivatization: Methoxyimation to protect keto-groups followed by silylation of hydroxyl groups.

GC-MS Analysis: Separation on a capillary column and detection by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly UHPLC-MS/MS, has become increasingly popular for steroid analysis as it often does not require derivatization, thus simplifying sample preparation. nih.gov The separation is achieved based on the polarity of the steroids on a reversed-phase or normal-phase column, followed by sensitive and specific detection using MS/MS.

The table below summarizes the key characteristics of these two platforms for the analysis of pregnanetetrols.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Requires derivatization (e.g., silylation) jfda-online.comgcms.cz | Often requires minimal sample preparation, no derivatization needed |

| Separation | Based on volatility and interaction with stationary phase | Based on polarity and interaction with stationary phase |

| Ionization | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Selectivity | High, especially with MS/MS | Very high, especially in MRM mode nih.gov |

| Throughput | Generally lower due to longer run times and derivatization | Generally higher |

| Strengths | Extensive spectral libraries for identification, excellent for profiling | High sensitivity and specificity, suitable for complex mixtures |

Future Directions in Pregnane Tetrol Research

Elucidation of Undiscovered Pregnane (B1235032) Tetrol Isomers and Their Pathways

The quest to identify and characterize novel pregnane steroids remains a key area of research. While a vast number of pregnane derivatives have been identified, the potential for discovering new isomers with unique hydroxylation patterns, such as pregnane-2,2,3,3-tetrol, continues to drive scientific inquiry. The structural complexity of steroids, with their multiple chiral centers, allows for a vast number of potential isomers, many of which may have distinct biological activities. researchgate.net

Recent research has demonstrated the isolation of novel pregnane steroids from various natural sources, particularly plants. For instance, investigations into species like Aglaia pachyphylla have led to the discovery of new pregnane compounds, highlighting the untapped chemical diversity within the plant kingdom. nih.govresearchgate.net The biosynthetic pathways leading to these novel compounds are also of significant interest. In plants, the biosynthesis of pregnane derivatives is understood to be intermediate in the formation of other complex steroids, with cholesterol serving as a direct precursor. nih.gov Understanding these pathways could pave the way for the biotechnological production of rare and potentially therapeutic pregnane tetrols.

Future research will likely focus on:

Exploring diverse biological niches: Systematic screening of extracts from a wider range of organisms, including plants, fungi, and marine invertebrates, for the presence of novel pregnane tetrols.

Advanced structural elucidation: Utilizing a combination of sophisticated spectroscopic techniques, such as 2D NMR and high-resolution mass spectrometry, alongside computational methods like TD-DFT and NMR DP4+ probability analysis, to definitively determine the structures of newly isolated isomers. researchgate.net

Mapping biosynthetic pathways: Employing transcriptomic analysis and gene silencing techniques to identify and characterize the enzymes responsible for the specific hydroxylation and modification steps in the biosynthesis of novel pregnane derivatives in various organisms. nih.gov

Advanced Mechanistic Studies of Enzymatic Catalysis

The biosynthesis of pregnane tetrols is orchestrated by a series of highly specific enzymatic reactions, primarily catalyzed by cytochrome P450 (P450) monooxygenases and hydroxysteroid dehydrogenases (HSDs). genome.jpmdpi.com A deeper understanding of the catalytic mechanisms of these enzymes is crucial for manipulating these pathways for synthetic purposes and for understanding the molecular basis of steroid-related diseases.

Cytochrome P450 enzymes are particularly important as they are responsible for the hydroxylation of the steroid nucleus at various positions. mdpi.com The regio- and stereospecificity of these hydroxylations are key to the biological activity of the resulting steroid. For instance, the conversion of cholesterol to pregnenolone (B344588), the first committed step in steroidogenesis, is catalyzed by the P450 enzyme CYP11A1. asm.org Subsequent hydroxylations at different carbon atoms are carried out by other specific P450 enzymes. wiley.com

Future research in this area will likely involve:

Probing enzyme-substrate interactions: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of steroidogenic enzymes in complex with their pregnane substrates. This will provide insights into the active site architecture and the determinants of substrate specificity and reaction stereochemistry.

Investigating reaction mechanisms: Employing a combination of experimental techniques, such as kinetic isotope effects and rapid quench-flow methods, with computational approaches to elucidate the detailed chemical steps of the catalytic cycle. This includes understanding the nature of the reactive oxygen species involved in P450-catalyzed hydroxylations. plos.org

Enzyme engineering: Using site-directed mutagenesis and directed evolution to alter the substrate specificity and catalytic activity of steroidogenic enzymes. This could enable the development of biocatalysts for the production of specific pregnane tetrol isomers that are difficult to synthesize chemically.

Development of Hyphenated and High-Throughput Analytical Platforms

The accurate and sensitive detection and quantification of pregnane tetrols and other steroids in complex biological matrices is a significant analytical challenge. The development of advanced analytical platforms is essential for both fundamental research and potential clinical applications. Hyphenated techniques, which couple a separation method with a detection method, have become indispensable in steroid analysis. acs.org

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard methods for steroid profiling. asm.orgpnas.org These techniques offer high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids in a single run. Recent advances have seen the emergence of ultra-high-performance liquid chromatography (UHPLC) and ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled to tandem mass spectrometry (MS/MS), which offer improved resolution and faster analysis times. asm.org

Future developments in this area are expected to include:

Enhanced high-throughput screening (HTS): The integration of automated sample preparation, rapid separation techniques, and sensitive mass spectrometric detection will enable the high-throughput screening of large numbers of biological samples or chemical libraries for their effects on pregnane tetrol metabolism. frontiersin.orgmdpi.com This is particularly relevant for identifying potential endocrine-disrupting chemicals.

Improved matrix effect mitigation: The development of novel sample preparation techniques, such as automated magnetic bead extraction, to overcome the issue of matrix effects in LC-MS/MS analysis of steroids in complex biological fluids like serum.

Steroidomics: The application of untargeted metabolomics approaches, termed "steroidomics," to comprehensively profile the entire steroid content of a biological sample. asm.org This will facilitate the discovery of novel biomarkers for diseases related to altered steroid metabolism.

| Technique | Description | Application in Pregnane Tetrol Research | Reference |

|---|---|---|---|

| GC-MS | Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. | Historically considered a gold standard for steroid profiling, often requiring derivatization. | asm.org |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for quantifying multiple steroids without derivatization. | The current method of choice for targeted steroid analysis in clinical and research settings. | pnas.org |

| UHPSFC-MS/MS | Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry is an emerging technique with high throughput for steroid analysis. | An alternative to GC-MS and LC-MS for the quantification of endogenous urinary steroids. | asm.org |

| HTS with LC-MS/MS | High-Throughput Screening coupled with LC-MS/MS allows for the rapid evaluation of the effects of numerous compounds on steroidogenesis. | Screening for endocrine disruptors and identifying novel modulators of steroid pathways. | frontiersin.orgmdpi.com |

Computational and In Silico Approaches to Pregnane Tetrol Reactivity and Interactions

Computational and in silico methods are playing an increasingly important role in steroid research, offering powerful tools to predict the properties and interactions of molecules like pregnane tetrols. These approaches can significantly reduce the time and cost associated with experimental studies.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how pregnane tetrols bind to and interact with their biological targets, such as nuclear receptors and enzymes. For example, in silico models have been developed to predict the binding of various compounds to the pregnane X receptor (PXR), a key regulator of drug and steroid metabolism. These models help in understanding the structural features that determine binding affinity and agonist activity.

Future research will likely leverage computational approaches for:

Predicting metabolic pathways: Developing mechanism-based prediction models that combine binding accessibility and activation energy calculations to predict the sites of metabolism on steroid molecules by enzymes like cytochrome P450 3A4. wiley.com

Virtual screening for novel ligands: Using the three-dimensional structures of steroid-binding proteins to computationally screen large libraries of virtual compounds to identify potential new ligands with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing QSAR models to correlate the structural features of pregnane derivatives with their biological activities, which can guide the design of new compounds with enhanced potency or selectivity.

Investigating enzyme-ligand dynamics: Employing molecular dynamics simulations to study the conformational changes that occur in both the enzyme and the steroid ligand during the binding and catalytic process, providing a dynamic view of these interactions.

Investigations into the Evolutionary Biology of Pregnane Tetrols and Related Steroids

Understanding the evolutionary history of pregnane tetrols and the enzymes and receptors that interact with them can provide profound insights into their biological roles. The diversification of steroid signaling pathways is a fascinating example of molecular evolution. researchgate.net

Phylogenetic analyses of steroidogenic enzymes and steroid receptors have revealed that these protein families have co-evolved over millions of years. researchgate.net Receptors for adrenal and sex steroids are thought to have arisen from an ancestral nuclear receptor through a series of gene duplications. researchgate.net Similarly, many of the enzymes involved in steroid biosynthesis, such as cytochrome P450s, have ancient origins and have diversified to produce the vast array of steroid hormones seen today. researchgate.net

The pregnane X receptor (PXR) is a particularly interesting case study in evolutionary biology. It is a promiscuous nuclear receptor that is activated by a wide range of endogenous and exogenous compounds, including pregnane steroids. The ligand-binding domain of PXR shows extensive sequence diversity across different vertebrate species, suggesting that it has adapted to recognize species-specific ligands.

Future research in this area will aim to:

Reconstruct ancestral steroid signaling pathways: Using ancestral sequence reconstruction to resurrect and characterize ancient steroid receptors and enzymes, providing experimental insights into the evolution of ligand specificity and enzyme function.

Investigate the role of horizontal gene transfer: Exploring the possibility that some genes for steroid biosynthesis were acquired by eukaryotes from bacteria through horizontal gene transfer.

Uncover the evolutionary drivers of steroid diversity: Investigating the selective pressures that have led to the evolution of the vast array of steroid structures and functions observed in nature, from their roles as hormones to their involvement in detoxification pathways.

Q & A

Q. What methods are recommended for structural elucidation of Pregnane tetrol derivatives?

- Methodological Answer : Combine single-crystal X-ray diffraction, mass spectrometry (e.g., GC-MS for fragmentation patterns), and spectroscopic techniques (e.g., circular dichroism for absolute configuration). Cross-reference with databases like NIST Chemistry WebBook for stereochemical validation .

Q. What statistical approaches are appropriate for analyzing correlations between Tetrol adduct levels and fertility parameters?

- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank, Mann-Whitney U) for non-normally distributed data. Use Spearman’s correlation coefficient (ρ) to evaluate associations, and report 95% confidence intervals for adduct stratification by variables like residence or smoking status .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Methodological Answer : Optimize acid-catalyzed hydrolysis of cyclohexane diepoxides under controlled pH and temperature. Monitor reaction kinetics to ensure selective formation of the tetrol isomer, and purify via column chromatography .

Advanced Research Questions

Q. How do molecular mechanisms explain discrepancies in Tetrol I-1 vs. II-2 adduct levels in spermatozoa?

- Methodological Answer : Investigate DNA repair enzyme efficiency (e.g., XRCC1 polymorphisms) and differential DNA strand susceptibility to benzo[a]pyrene (BaP) exposure. Use in vitro mutagenicity assays (e.g., PIG-A) to model adduct formation and repair pathways .

Q. What considerations are critical when designing clinical trials involving Pregnane derivatives in pregnant populations?

- Methodological Answer : Incorporate pregnancy-specific pharmacokinetic (PK) and pharmacodynamic (PD) sub-studies with rigorous safety monitoring. Use AGREE II tool to evaluate guideline quality for HDP (Hypertensive Disorders of Pregnancy) management. Include explicit consent language about fetal risks and liability protections for sponsors .

Q. How can researchers resolve contradictions in Tetrol adduct data across different studies?

- Methodological Answer : Conduct systematic reviews using multi-database searches (MEDLINE, EMBASE) and grey literature (e.g., national obstetrics guidelines). Apply meta-analytic frameworks to reconcile variability in adduct quantification methods or population-specific confounders (e.g., dietary PAH exposure) .

Q. What challenges arise in ensuring reproducibility of Tetrol adduct quantification across laboratories?

- Methodological Answer : Standardize protocols for DNA extraction, hydrolysis, and HPLC/fluorescence calibration. Participate in inter-laboratory proficiency testing and report adduct levels as "n. adducts/10⁸ nucleotides" with detailed covariates (e.g., smoking status, age) to minimize batch effects .

Methodological Notes

- Data Validation : Cross-validate Tetrol measurements using orthogonal techniques (e.g., immunoassays vs. HPLC) to address method-specific biases .

- Ethical Compliance : For pregnancy-related studies, adhere to WHO recommendations for respectful maternity care and shared decision-making in trial design .

- Literature Synthesis : Prioritize peer-reviewed studies over grey literature, and exclude non-validated sources (e.g., commercial databases like ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.